2,3,6,7-Tetramethyloct-4-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63830-66-0 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,3,6,7-tetramethyloct-4-ene |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)7-8-12(6)10(3)4/h7-12H,1-6H3 |
InChI Key |
TYTFORXQYQCIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C=CC(C)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3,6,7 Tetramethyloct 4 Ene
Stereoselective Synthesis Strategies Towards Isomeric Forms of 2,3,6,7-Tetramethyloct-4-ene
The stereochemical complexity of this compound arises from both the geometric isomerism of the C4=C5 double bond and the chirality at the C2, C3, C6, and C7 positions. Consequently, precise control over these stereochemical elements is paramount for the synthesis of specific isomers.
The synthesis of either the (E)- or (Z)-isomer of this compound requires strategies that can overcome the steric hindrance and favor the formation of one geometric isomer over the other. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z configuration to the alkene. masterorganicchemistry.comyoutube.com For this compound, each carbon of the double bond is attached to a hydrogen and a 2,3-dimethylbutyl (B1248744) group. By assigning priorities to the substituents on each carbon of the double bond, the stereochemistry can be determined. youtube.com
One powerful approach to achieve high stereoselectivity is through the use of stereodefined alkenyl metal species. For instance, a sequential carbocupration of an internal alkyne followed by a sulfur-lithium exchange can produce trisubstituted alkenyllithiums with high stereo- and regioselectivity. Subsequent reaction with an electrophile can then yield a tetrasubstituted alkene with excellent control over the double bond geometry. beilstein-journals.org While this method has been demonstrated for various substrates, its application to the symmetrical structure of this compound would likely involve the coupling of two identical fragments.
Another highly effective strategy involves the stereoselective enolization of a ketone to form a specific enol triflate or tosylate, followed by a stereoretentive cross-coupling reaction. nih.gov For the synthesis of this compound, a hypothetical precursor ketone, 2,3,6,7-tetramethyloctan-4-one, could be subjected to stereoselective enolization. The choice of base and reaction conditions would be critical in selectively forming either the (E)- or (Z)-enol tosylate. Subsequent Suzuki-Miyaura coupling with an appropriate organoborane, such as isobutylboronic acid, in the presence of a suitable palladium catalyst and ligand system, could then furnish the desired (E)- or (Z)-alkene with high fidelity. nih.gov
| Method | Key Intermediate | Coupling Partner | Typical Stereoselectivity (E:Z or Z:E) |
| Sequential Carbocupration/Sulfur-Lithium Exchange beilstein-journals.org | Trisubstituted Alkenyllithium | Alkyl Halide | >95:5 |
| Stereoselective Enol Tosylation/Suzuki-Miyaura Coupling nih.gov | (E)- or (Z)-Enol Tosylate | Organoboronic Ester | >95:5 |
This table presents hypothetical data based on reported methodologies for the synthesis of tetrasubstituted alkenes.
The this compound molecule possesses four stereogenic centers at positions C2, C3, C6, and C7. The synthesis of a single enantiomer or diastereomer requires sophisticated asymmetric strategies. The development of methods for the enantioselective construction of all-carbon quaternary stereocenters in acyclic systems is a contemporary challenge in organic synthesis. rsc.org
One potential approach involves the asymmetric alkylation of a prochiral precursor. For instance, a substrate containing a pre-existing chiral auxiliary could be used to direct the diastereoselective introduction of the methyl groups at the C2, C3, C6, and C7 positions. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. youtube.com
Catalytic enantioselective methods offer a more elegant and atom-economical solution. The enantioselective reduction of a suitably functionalized prochiral substrate is a powerful technique. organic-chemistry.org For example, a precursor containing carbonyl groups at the C2 and C7 positions could potentially be reduced using a chiral catalyst to set the stereochemistry at these centers.
Furthermore, the creation of multiple stereocenters in a single reaction vessel is a highly desirable strategy. Tandem reactions, such as an internal redox reaction followed by an inverse-electron-demand hetero-Diels-Alder reaction, have been shown to construct complex heterocyclic systems with multiple stereocenters and high stereocontrol. rsc.org While not directly applicable to an acyclic alkene, the principles of stereocontrol in such cascade reactions could inspire the design of a synthesis for this compound.
| Asymmetric Strategy | Key Transformation | Potential Precursor | Expected Outcome |
| Chiral Auxiliary-Directed Synthesis youtube.com | Diastereoselective Alkylation | Substrate with removable chiral auxiliary | High diastereoselectivity |
| Catalytic Asymmetric Reduction organic-chemistry.org | Enantioselective Ketone Reduction | This compound-2,7-dione | High enantiomeric excess |
| Enantioselective Alkylation nih.gov | Asymmetric Conjugate Addition | α,β-Unsaturated Ketone | Formation of a quaternary stereocenter with high ee |
This table outlines hypothetical strategies for the asymmetric synthesis of this compound based on established principles.
Catalytic Approaches in the Construction of the this compound Scaffold
Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective routes to complex molecules. The construction of the sterically demanding this compound scaffold can greatly benefit from the application of transition metal catalysis, organocatalysis, and biocatalysis.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been successfully employed for the synthesis of tetrasubstituted alkenes. nih.govnih.govablesci.com This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. youtube.comyoutube.com
For the synthesis of this compound, a convergent approach using a Suzuki-Miyaura coupling would be highly efficient. A hypothetical route could involve the synthesis of a vinyl halide or triflate corresponding to one half of the molecule, which would then be coupled with an organoborane representing the other half. Given the symmetry of the target molecule, this could involve the self-coupling of a suitable precursor or the coupling of two identical fragments. The choice of ligand for the palladium catalyst is crucial for achieving high yields and stereoselectivity, especially with sterically hindered substrates. nih.gov
| Catalyst System | Reactant 1 | Reactant 2 | Potential Product |
| Pd(OAc)₂ / RuPhos nih.gov | (E)- or (Z)-3,4-dimethylhex-2-en-2-yl tosylate | 3,4-dimethylpentylboronic acid pinacol (B44631) ester | (E)- or (Z)-2,3,6,7-Tetramethyloct-4-ene |
| Pd(PPh₃)₄ / Base | (E)- or (Z)-4-bromo-2,3-dimethyloct-4-ene | (2,3-dimethylbutyl)boronic acid | (E)- or (Z)-2,3,6,7-Tetramethyloct-4-ene |
This table provides hypothetical examples of Suzuki-Miyaura coupling reactions for the synthesis of this compound.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgresearchgate.net For the construction of the chiral centers in this compound, organocatalytic methods could be employed to achieve high enantioselectivity. For example, the enantioselective alkylation of a ketone or aldehyde precursor, catalyzed by a chiral amine or phosphoric acid, could establish one or more of the stereocenters. acs.org
Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers the advantages of high selectivity and mild reaction conditions. nih.gov A particularly attractive biocatalytic strategy for the synthesis of chiral molecules is the desymmetrization of a prochiral substrate. acs.org A hypothetical prochiral precursor to this compound, such as a diketone or a diol, could be selectively transformed by an enzyme, such as a reductase or a lipase, to yield a product with high enantiomeric excess. This approach could be used to set the stereochemistry of the C2, C3, C6, and C7 centers.
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, for which the 2005 Nobel Prize in Chemistry was awarded to Chauvin, Grubbs, and Schrock. masterorganicchemistry.com This reaction involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. nih.gov
For the synthesis of the symmetrically substituted this compound, a cross-metathesis reaction could be envisioned. acs.org This would involve the reaction of two equivalents of a less complex alkene, such as 3,4-dimethyl-1-pentene, in the presence of a suitable metathesis catalyst. The reaction would ideally lead to the formation of the desired internal alkene and a volatile byproduct, such as ethylene, which would drive the reaction to completion. The choice of catalyst is critical to overcome the steric hindrance of the substrates and to control the stereoselectivity of the resulting double bond. sigmaaldrich.commdpi.com
| Metathesis Catalyst | Starting Alkene | Expected Product | Byproduct |
| Grubbs' Second Generation Catalyst | 3,4-Dimethyl-1-pentene | This compound | Ethylene |
| Hoveyda-Grubbs' Second Generation Catalyst | 3,4-Dimethyl-1-pentene | This compound | Ethylene |
This table illustrates a hypothetical application of olefin metathesis for the synthesis of the target compound.
Multi-Component and Tandem Reaction Sequences for Efficient Synthesis
A plausible and efficient tandem approach for the synthesis of tetrasubstituted alkenes, including structures analogous to this compound, involves a tandem metallacycle formation followed by a cross-electrophile coupling. nih.gov This method utilizes a nickel catalyst to bring together an aldehyde, an alkyne, and an alkyl halide in a single pot. nih.govnih.gov For the specific synthesis of this compound, a hypothetical tandem sequence could be envisioned starting from simpler building blocks, thereby assembling the C12 backbone and the double bond in a highly convergent manner.
Another powerful reaction for creating sterically hindered alkenes is the McMurry reaction, which involves the reductive coupling of two ketone or aldehyde molecules. wikipedia.orgalfa-chemistry.com In the case of this compound, the logical precursor would be 3,4-dimethyl-2-pentanone. The reaction proceeds via a pinacolate intermediate which is then deoxygenated by a low-valent titanium species to form the alkene. wikipedia.org While traditionally a stoichiometric reaction, recent advancements have explored catalytic versions of this transformation. slideshare.net
Green Chemistry Principles in the Preparation of 2,3,6,6-Tetramethyloct-4-ene
The principles of green chemistry are increasingly integral to the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be approached with these principles at the forefront.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Addition reactions, for instance, are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product.
In the context of synthesizing this compound, the choice of reaction significantly impacts the atom economy. For example, the Wittig reaction, a common method for alkene synthesis, often suffers from poor atom economy due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. libretexts.org In contrast, a successful dimerization of a suitable precursor would be highly atom-economical.
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |
| McMurry Coupling | 2 x 3,4-Dimethyl-2-pentanone (C7H14O) | This compound (C12H24) | 2 x TiO2 (from TiCl4) | Moderate |
| Wittig-type Reaction | Carbonyl + Phosphonium Ylide | Alkene | Triphenylphosphine oxide | Low |
| Ideal Dimerization | 2 x C6 Alkene Precursor | This compound (C12H24) | None | High (100%) |
This table presents a simplified comparison and the actual atom economy would depend on the specific reagents and reaction stoichiometry.
Development of Sustainable Catalytic Systems and Reaction Media
The development of sustainable catalytic systems and the use of environmentally benign reaction media are crucial for greening the synthesis of this compound.
Catalytic Systems: The reliance on stoichiometric, and often toxic, reagents is a major drawback of many classical organic reactions. Research is actively exploring catalytic alternatives. For the McMurry reaction, the development of a truly catalytic system using a recyclable or a more environmentally friendly metal catalyst would be a significant advancement. slideshare.net
Reaction Media: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative, more sustainable solvents. nih.gov
For the synthesis of this compound, several greener solvent options could be explored:
Water: Performing reactions in water, where possible, is highly desirable due to its non-toxic and non-flammable nature. rsc.org
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is an attractive alternative solvent as it is non-toxic, non-flammable, and can be easily removed and recycled. researchgate.net
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable option compared to petroleum-based solvents. sigmaaldrich.com
Solvent-free reactions: Whenever feasible, conducting reactions without a solvent is the most environmentally friendly approach.
The application of these green chemistry principles to the synthesis of this compound not only addresses environmental concerns but also drives innovation towards more efficient and elegant chemical transformations.
Advanced Spectroscopic and Computational Elucidation of 2,3,6,7 Tetramethyloct 4 Ene Structure and Conformation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the constitution and stereochemistry of organic molecules in solution. For 2,3,6,7-tetramethyloct-4-ene, a combination of one-dimensional and multi-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to establish its stereochemical and conformational features.
A comprehensive NMR analysis of this compound would involve a suite of two-dimensional (2D) experiments to unambiguously assign the complex spin systems and reveal through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would reveal the coupling between the methine protons at C3 and C6 with their adjacent methyl and isopropyl protons, as well as the coupling of the olefinic protons at C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. youtube.com It would be instrumental in assigning the ¹³C signals corresponding to each proton in the molecule, such as the methyl, methine, and olefinic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. researchgate.net For the E and Z isomers of this compound, NOESY would show distinct through-space correlations. For example, in the E-isomer, a NOE would be expected between the olefinic proton at C4 and the methine proton at C3, while in the Z-isomer, a stronger NOE might be observed between the olefinic protons themselves.
A hypothetical table of expected key 2D NMR correlations for (E)-2,3,6,7-tetramethyloct-4-ene is presented below:
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |
| H4/H5 | H3/H6 | C4/C5 | C2/C7, C3/C6 | H3/H6 (in E-isomer) |
| H3/H6 | H4/H5, Isopropyl CH | C3/C6 | C4/C5, Isopropyl C | H4/H5, Isopropyl CH₃ |
| Isopropyl CH | H3/H6, Isopropyl CH₃ | Isopropyl CH | C3/C6, Isopropyl CH₃ | H3/H6, Isopropyl CH₃ |
| Methyl (on C3/C6) | H3/H6 | Methyl C | C3/C6, C4/C5 | H3/H6, Isopropyl CH |
The presence of multiple single bonds in this compound allows for a variety of conformational isomers. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational exchange processes. rsc.org By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotations and to identify the most stable conformations.
Since this compound possesses chiral centers at C3 and C6, it can exist as enantiomers and diastereomers. Chiral NMR reagents, such as chiral solvating agents or chiral derivatizing agents, can be used to determine the enantiomeric excess of a sample. tcichemicals.com These reagents interact with the enantiomers of the substrate to form diastereomeric complexes, which will have distinct NMR spectra, allowing for the quantification of each enantiomer.
Vibrational Spectroscopy (Infrared and Raman) for Characteristic Group Frequencies and Isomer Differentiation
For this compound, key expected vibrational frequencies would include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-3000 |
| C=C (alkene) | Stretching | 1640-1680 |
| C-H (alkene) | Bending (out-of-plane) | 650-1000 |
The C=C stretching frequency can be particularly informative for distinguishing between the E and Z isomers. The E isomer typically exhibits a stronger Raman signal and a weaker IR absorption for the C=C stretch compared to the Z isomer due to symmetry considerations.
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Validation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. libretexts.org
When this compound is subjected to electron ionization (EI), the molecular ion ([M]⁺˙) is formed, which then undergoes fragmentation. The analysis of these fragmentation patterns can help to validate the proposed structure. Common fragmentation pathways for alkanes and alkenes include cleavage at branched points and allylic cleavage. libretexts.org
For this compound, a prominent fragmentation would be the cleavage of the C3-C4 and C5-C6 bonds, which are allylic to the double bond, leading to the formation of stable carbocations. The NIST database indicates a main library of 18 peaks for (E)-2,3,6,7-tetramethyloct-4-ene, with a top peak at m/z 69. nih.gov
A hypothetical fragmentation pattern is outlined below:
| m/z | Proposed Fragment |
| 168 | [C₁₂H₂₄]⁺˙ (Molecular Ion) |
| 125 | [M - C₃H₇]⁺ (Loss of an isopropyl radical) |
| 83 | [C₆H₁₁]⁺ (Allylic cleavage) |
| 69 | [C₅H₉]⁺ (Further fragmentation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. ualberta.ca This technique would be crucial to confirm the molecular formula of this compound as C₁₂H₂₄ and to verify the elemental composition of its key fragments, further solidifying the structural assignment. The computed exact mass for C₁₂H₂₄ is 168.1878 g/mol . nih.gov
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by isolating a specific ion (the precursor ion) and then fragmenting it to produce a series of product ions. wikipedia.org The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the original structure. For alkenes like this compound, ionization typically involves the removal of an electron from the π-system of the double bond, forming a molecular radical cation ([M]•+). jove.comjove.com
The fragmentation of the this compound molecular ion (C₁₂H₂₄, m/z 168) is governed by the formation of stable carbocations and neutral radical species. The primary fragmentation mechanisms for branched alkenes include allylic cleavage and rearrangements like the McLafferty rearrangement. jove.comyoutube.com
Allylic Cleavage: This is a dominant fragmentation pathway for alkenes where the bond adjacent to the double bond is broken. jove.comwhitman.edu This cleavage is favorable because it results in a resonance-stabilized allylic cation. chemistrynotmystery.com In this compound, the allylic carbons are C3 and C6. Cleavage of the C2-C3 bond (or the symmetric C6-C7 bond) results in the loss of a sec-butyl radical (•C₄H₉, mass 57) and the formation of a stable, resonance-stabilized secondary cation ([C₈H₁₅]⁺) at a mass-to-charge ratio (m/z) of 111.
McLafferty-type Rearrangement: While the classic McLafferty rearrangement involves a carbonyl group, analogous rearrangements can occur in alkenes that possess a transferable γ-hydrogen. chemistrylearner.comunacademy.com In this compound, a γ-hydrogen on C2 can be transferred to C5 via a six-membered ring transition state, leading to the cleavage of the C3-C4 bond. This process would yield a neutral 2,3-dimethyl-1-butene (B117154) molecule (C₆H₁₂) and a radical cation of the same composition and mass ([C₆H₁₂]•+, m/z 84). The subsequent fragmentation of this m/z 84 ion, for instance, through the loss of a methyl radical (•CH₃), would produce a highly stable tertiary cation ([C₅H₉]⁺) at m/z 69. This fragment is often observed as the base peak in the mass spectra of similar branched alkenes.
A summary of plausible key fragmentation pathways for this compound is presented below.
Table 1: Proposed MS/MS Fragmentation Pattern of this compound
| m/z | Proposed Ion Formula | Proposed Fragmentation Pathway |
| 168 | [C₁₂H₂₄]•⁺ | Molecular Ion |
| 111 | [C₈H₁₅]⁺ | Allylic cleavage with loss of a sec-butyl radical (•C₄H₉) |
| 84 | [C₆H₁₂]•⁺ | McLafferty-type rearrangement |
| 69 | [C₅H₉]⁺ | Loss of a methyl radical (•CH₃) from the m/z 84 fragment |
Advanced Computational Chemistry for Structural and Conformational Landscape Analysis
Computational chemistry provides indispensable tools for understanding the three-dimensional structure, stability, and dynamic behavior of molecules at an atomic level. For a flexible and sterically hindered molecule like this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are crucial for a comprehensive analysis.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. acs.org A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement of atoms with the lowest possible energy, representing the most stable structure. researchgate.net This is particularly useful for comparing the relative stabilities of different isomers. nih.govunimi.it
For this compound, two geometric isomers exist around the C4=C5 double bond: the (E)-isomer (trans) and the (Z)-isomer (cis). masterorganicchemistry.com Due to significant steric hindrance between the bulky substituted groups at the C3 and C6 positions, the (E)-isomer, where these groups are on opposite sides of the double bond, is expected to be considerably more stable than the (Z)-isomer. DFT calculations can precisely quantify this energy difference. By optimizing the geometry of both isomers, one can determine their ground-state energies and predict their relative abundance at equilibrium.
Table 2: Illustrative DFT-Calculated Relative Energies for Isomers of this compound
| Isomer | DFT Functional/Basis Set | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |
| (E)-2,3,6,7-tetramethyloct-4-ene | M06-2X/def2-TZVPP | -472.0435 | 0.00 |
| (Z)-2,3,6,7-tetramethyloct-4-ene | M06-2X/def2-TZVPP | -472.0351 | +5.27 |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate typical DFT results. researchgate.net
While DFT is excellent for calculating static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of the vast conformational space accessible at a given temperature. acs.orgmdpi.com
For this compound, MD simulations can map the potential energy surface associated with rotations around the single bonds (e.g., C2-C3, C3-C4). This analysis reveals the most populated (i.e., most stable) conformations and the energy barriers between them. frontiersin.org The bulky methyl groups create significant rotational barriers, limiting the molecule to a set of preferred conformations. By analyzing the simulation trajectory, one can generate a profile of conformational stability, identifying the most likely shapes the molecule will adopt in solution.
Table 3: Illustrative Conformational Analysis of (E)-2,3,6,7-Tetramethyloct-4-ene from a Molecular Dynamics Simulation
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Population (%) | Key Feature |
| A | ~175° | 65% | Fully extended, anti-periplanar arrangement, minimal steric clash. |
| B | ~65° | 15% | Gauche conformation, moderate steric interaction. |
| C | ~-65° | 15% | Gauche conformation, moderate steric interaction. |
| D | Other | 5% | Higher energy transition states. |
Note: The values presented are hypothetical, illustrating how MD can quantify the distribution of different conformers.
A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structures. bohrium.comnih.gov After performing a DFT geometry optimization, the same theoretical level can be used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). etsu.edunih.gov
The accuracy of these predictions has become high enough to be a reliable tool in structure elucidation. comporgchem.com For this compound, DFT can predict the chemical shifts for each unique proton and carbon atom. Similarly, the calculation of vibrational frequencies can predict the positions of key peaks in the infrared spectrum, such as the characteristic C=C stretch and the =C-H bending modes that distinguish between (E) and (Z) isomers. researchgate.net Agreement between predicted and experimental spectra provides strong confidence in the accuracy of the computationally determined molecular structure and conformation.
Table 4: Illustrative Comparison of Experimental and DFT-Predicted Spectroscopic Data for (E)-2,3,6,7-Tetramethyloct-4-ene
| Parameter | Nucleus/Vibration | Experimental Value | Predicted Value (DFT) |
| ¹H NMR Shift | =C-H (H4, H5) | 5.35 ppm | 5.38 ppm |
| ¹H NMR Shift | C-H (H3, H6) | 2.15 ppm | 2.12 ppm |
| ¹H NMR Shift | C-H (H2, H7) | 1.85 ppm | 1.88 ppm |
| ¹H NMR Shift | CH ₃ (on C2, C7) | 0.92 ppm | 0.94 ppm |
| ¹³C NMR Shift | C =C (C4, C5) | 132.5 ppm | 132.1 ppm |
| ¹³C NMR Shift | C -C= (C3, C6) | 41.8 ppm | 41.5 ppm |
| IR Frequency | =C-H stretch | 3025 cm⁻¹ | 3028 cm⁻¹ |
| IR Frequency | C=C stretch | 1672 cm⁻¹ | 1675 cm⁻¹ |
| IR Frequency | =C-H bend (trans) | 968 cm⁻¹ | 971 cm⁻¹ |
Note: Values are plausible estimates for illustrative purposes, based on typical ranges for similar functional groups. stenutz.eumodgraph.co.uk
Reactivity and Mechanistic Investigations of 2,3,6,7 Tetramethyloct 4 Ene
Electrophilic Addition Reactions to the C=C Double Bond
Electrophilic addition reactions are characteristic of alkenes. In the case of 2,3,6,7-tetramethyloct-4-ene, the high degree of substitution and steric hindrance around the double bond are key factors governing its reactivity.
Hydrohalogenation and hydration are classic electrophilic addition reactions. For a symmetrical alkene like this compound, the concept of regioselectivity, as described by Markovnikov's rule for unsymmetrical alkenes, is not applicable in the traditional sense as the two carbon atoms of the double bond are chemically equivalent. nih.govlibretexts.org
In the hydrohalogenation of this compound with an acid like HBr or HCl, the initial step involves the protonation of the double bond to form a carbocation. Since the alkene is symmetrical, protonation can occur at either C4 or C5, leading to the same tertiary carbocation intermediate. The subsequent attack of the halide ion (e.g., Br⁻) on the carbocation yields the final product. Due to the formation of a planar carbocation, the halide can attack from either face, potentially leading to a mixture of stereoisomers if new chiral centers are formed. However, given the symmetry of the starting material, the addition of a hydrogen and a halogen atom across the double bond of this compound would result in a single constitutional isomer.
Acid-catalyzed hydration follows a similar mechanistic pathway, involving the formation of a carbocation intermediate which is then attacked by a water molecule. uoc.grlibretexts.org The initial protonation of the double bond of this compound would lead to a tertiary carbocation. Subsequent attack by water, followed by deprotonation, would yield an alcohol. masterorganicchemistry.com The stereochemical outcome would depend on the facial selectivity of the water molecule's attack on the carbocation. For many alkenes, this process is not highly stereoselective, potentially yielding a mixture of syn and anti addition products. nih.gov
Table 1: Predicted Products of Hydrohalogenation and Hydration of this compound
| Reaction | Reagents | Predicted Major Product |
| Hydrobromination | HBr | 4-bromo-2,3,6,7-tetramethyloctane |
| Hydrochlorination | HCl | 4-chloro-2,3,6,7-tetramethyloctane |
| Hydration | H₂O, H₂SO₄ (cat.) | 2,3,6,7-tetramethyloctan-4-ol |
Asymmetric Electrophilic Additions and Catalyst Design
The development of asymmetric electrophilic addition reactions to highly substituted and sterically hindered alkenes like this compound presents a significant challenge in synthetic chemistry. The steric bulk around the double bond can impede the approach of chiral catalysts, making it difficult to achieve high levels of enantioselectivity.
While significant progress has been made in the asymmetric hydrogenation of tetrasubstituted olefins, nih.gov the asymmetric hydrohalogenation and hydration of such substrates are less developed. The design of effective catalysts for these transformations would require careful consideration of the steric and electronic properties of both the substrate and the catalyst. Chiral Brønsted acids or chiral Lewis acid-nucleophile complexes could potentially be employed to control the facial selectivity of the electrophilic attack and subsequent nucleophilic addition. However, the high steric hindrance of this compound would likely necessitate the use of highly active and specifically designed catalysts to achieve synthetically useful levels of stereocontrol. Recent advances in enzymatic catalysis have shown promise in the asymmetric hydration of unactivated alkenes, which could offer a future avenue for the stereoselective functionalization of such challenging substrates. nih.govnih.gov
Oxidative Transformations of this compound
The electron-rich double bond of this compound is also susceptible to a variety of oxidative transformations, leading to the formation of epoxides, diols, or cleavage products.
Epoxidation , the formation of a three-membered cyclic ether (epoxide), can be achieved by treating an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com The reaction is a concerted process where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. For this compound, this would lead to the formation of cis-2,3,6,7-tetramethyl-4,5-epoxyoctane. The rate of epoxidation generally increases with the electron density of the alkene, making highly substituted alkenes like this one reactive substrates. stackexchange.com
Dihydroxylation , the addition of two hydroxyl groups across the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org These reactions also proceed via a syn-addition mechanism, forming a cyclic intermediate that is subsequently hydrolyzed to yield a cis-diol. chemistrysteps.com For this compound, syn-dihydroxylation would produce meso-2,3,6,7-tetramethyloctane-4,5-diol. While OsO₄ is a highly reliable reagent for this transformation, its toxicity and expense have led to the development of catalytic methods using a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.com It is noteworthy that some catalytic systems for dihydroxylation, such as the Upjohn protocol, may not be effective for tetrasubstituted alkenes. wikipedia.org
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from prochiral alkenes using a catalytic amount of OsO₄ in the presence of a chiral ligand. cuny.edu While highly effective for many classes of alkenes, the application of this methodology to sterically hindered tetrasubstituted alkenes can be challenging.
Table 2: Predicted Products of Epoxidation and Dihydroxylation of this compound
| Reaction | Reagents | Predicted Major Product | Stereochemistry |
| Epoxidation | m-CPBA | cis-2,3,6,7-tetramethyl-4,5-epoxyoctane | syn-addition |
| Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | meso-2,3,6,7-tetramethyloctane-4,5-diol | syn-addition |
| Dihydroxylation | cold, dilute KMnO₄, NaOH | meso-2,3,6,7-tetramethyloctane-4,5-diol | syn-addition |
Ozonolysis Pathways and Product Branching Ratios
Ozonolysis is a powerful method for the oxidative cleavage of a C=C double bond. byjus.com The reaction involves treating the alkene with ozone (O₃), followed by a workup step. A reductive workup, typically with dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the double bond and forms two carbonyl compounds. pressbooks.publibretexts.org In the case of the symmetrical this compound, ozonolysis with a reductive workup would yield two equivalents of the same ketone, 3,4-dimethylpentan-2-one.
The mechanism proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. libretexts.org The subsequent workup cleaves the ozonide to the final carbonyl products. While the primary products are predictable, side reactions can occur, especially with highly branched alkenes, potentially leading to different product branching ratios. However, for a simple, acyclic tetrasubstituted alkene like this, the formation of the expected ketone is the major pathway.
Autoxidation is the slow, spontaneous oxidation of organic compounds in the presence of air (oxygen). youtube.com For alkenes, this process is typically initiated by the formation of free radicals at the allylic position. In this compound, the allylic carbons (C3 and C6) are tertiary, and the C-H bonds at these positions are relatively weak and susceptible to hydrogen abstraction. This would generate a resonance-stabilized allylic radical. The reaction with oxygen would then form a peroxy radical, which can abstract a hydrogen from another molecule of the alkene to form a hydroperoxide and propagate the radical chain reaction.
Photooxidation of alkenes can occur through different mechanisms, often involving photosensitizers. In the presence of a sensitizer (B1316253) and light, ground-state triplet oxygen can be converted to the highly reactive singlet oxygen (¹O₂). Singlet oxygen can react with alkenes like this compound via an ene reaction. uoc.grresearchgate.net In this reaction, the singlet oxygen adds to the alkene while abstracting an allylic hydrogen, forming an allylic hydroperoxide. For this compound, this would lead to the formation of a hydroperoxide with a shifted double bond. The regioselectivity of the ene reaction is influenced by steric and electronic factors.
Catalytic Hydrogenation and Selective Reduction Strategies
The reduction of the double bond in this compound presents challenges and opportunities for selectivity. The steric bulk surrounding the alkene influences the choice of catalyst and reaction conditions.
The catalytic hydrogenation of tetrasubstituted alkenes is a challenging transformation due to the steric hindrance around the double bond, which impedes the approach of the substrate to the catalyst surface. While specific studies on the diastereoselective or enantioselective hydrogenation of this compound are not widely reported, general principles for the hydrogenation of sterically hindered alkenes can be applied.
Homogeneous catalysts, such as Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆), are often employed for the hydrogenation of hindered olefins. However, their efficacy can be diminished with highly substituted substrates, sometimes leading to catalyst deactivation or undesired side reactions. nih.gov For instance, in the case of other highly substituted alkenes, cleavage of adjacent functional groups has been observed. nih.gov
Heterogeneous catalysts, particularly bimetallic alloy nanoparticles, have shown promise in the diastereoselective hydrogenation of tetrasubstituted olefins. nih.govnih.gov For example, a Pt-Ni bimetallic alloy has been developed for the directed hydrogenation of tetrasubstituted olefins within a cyclopentene (B43876) scaffold, where a hydroxyl group directs the facial selectivity of hydrogen addition. nih.gov The oxophilic nature of nickel facilitates the adsorption of the directing group, while platinum catalyzes the hydrogenation. nih.gov This approach, however, relies on the presence of a directing group, which is absent in this compound.
In the absence of a directing group, the stereochemical outcome of the hydrogenation of this compound would be primarily influenced by the steric approach control, where hydrogen is delivered from the less hindered face of the molecule. The development of catalysts capable of high diastereoselectivity and enantioselectivity for non-functionalized, sterically hindered alkenes remains an active area of research.
Table 1: Catalyst Systems for Hydrogenation of Tetrasubstituted Olefins
| Catalyst System | Substrate Type | Key Features |
| [Ir(COD)(PCy₃)(py)]PF₆ (Crabtree's Catalyst) | Hindered Olefins | Homogeneous catalyst, can be sensitive to steric bulk. nih.gov |
| Pt-Ni Bimetallic Alloy | Tetrasubstituted Olefins with Directing Groups | Heterogeneous catalyst, utilizes oxophilic and catalytic metals for directed hydrogenation. nih.gov |
| Pd₃Cu/SiO₂ | Trisubstituted Cyclohexenes | Heterogeneous catalyst, showed lower reactivity for more hindered tetrasubstituted systems. nih.gov |
In a molecule containing multiple reducible functional groups, achieving chemoselective reduction of the tetrasubstituted alkene in this compound would be a significant synthetic challenge. The steric hindrance of the double bond would likely make it less reactive towards many reducing agents compared to other, less hindered functional groups.
For instance, if a carbonyl group were also present in the molecule, its reduction to an alcohol would generally be more facile than the hydrogenation of the sterically encumbered alkene. This difference in reactivity could be exploited to achieve chemoselective reduction of the carbonyl group while leaving the alkene intact.
Regioselective reductions would be a consideration in derivatives of this compound that possess additional unsaturation. In such cases, the less substituted or electronically activated double bond would typically be reduced preferentially. The inherent low reactivity of the tetrasubstituted double bond in this compound would likely render it inert to many reduction conditions that would transform other alkenes within the same molecule.
Pericyclic Reactions Involving the Alkene Moiety
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The participation of this compound in such reactions is severely limited by its steric bulk.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In this reaction, this compound would act as the dienophile. However, the high degree of substitution around the double bond makes it an extremely poor dienophile. The steric hindrance would prevent the necessary orbital overlap with the diene in the transition state. wikipedia.org
Generally, good dienophiles are electron-poor, and their reactivity is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org this compound lacks such activating groups and is, in fact, electron-rich due to the inductive effect of the alkyl substituents. While inverse-electron-demand Diels-Alder reactions exist, where the dienophile is electron-rich, the steric hindrance of this compound would still be a major impediment. wikipedia.org
Other cycloaddition reactions, such as [2+2] cycloadditions, are also unlikely to occur with this compound under normal conditions. These reactions often require photochemical activation, and even then, the steric bulk would likely lead to very low reactivity. youtube.com
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org Common examples include the Cope and Claisen rearrangements, which are masterorganicchemistry.commasterorganicchemistry.com sigmatropic shifts. wikipedia.orglibretexts.org For this compound to participate in a Cope-type rearrangement, it would need to be part of a 1,5-diene system. Similarly, a Claisen-type rearrangement would require an allyl vinyl ether or a related structure. libretexts.org
Due to the saturated nature of the alkyl groups attached to the double bond in this compound, it cannot directly undergo these common sigmatropic rearrangements. The molecule lacks the necessary extended π-system and the specific arrangement of atoms required for such transformations. wikipedia.org
Hypothetically, if this compound were part of a larger, appropriately functionalized molecule, sigmatropic rearrangements could be envisioned. For instance, if one of the substituents contained a vinyl group at the appropriate position, a masterorganicchemistry.commasterorganicchemistry.com sigmatropic rearrangement could be thermally induced. However, the steric congestion around the central double bond would likely raise the activation energy for such a process significantly.
Free Radical Reactions and Allylic Functionalization
Free radical reactions involving this compound would primarily occur at the allylic positions. The allylic C-H bonds are weaker than the vinylic or other saturated C-H bonds in the molecule, making them susceptible to abstraction by radical initiators.
Allylic bromination, for example, using a reagent like N-bromosuccinimide (NBS) with a radical initiator, would be expected to generate a mixture of allylic bromides. The initial step would be the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. The subsequent reaction of this radical with bromine would yield the product. Due to the symmetry of this compound, there are two equivalent allylic positions.
Allylic oxidation is another potential transformation. Reagents such as selenium dioxide or chromium-based oxidants can be used to introduce an oxygen-containing functional group at the allylic position. The reaction with selenium dioxide, for instance, proceeds through an ene reaction followed by a masterorganicchemistry.comlibretexts.org-sigmatropic rearrangement of the resulting selenite (B80905) ester.
Mechanistic Elucidation through Kinetic Studies and Isotopic Labeling
Detailed mechanistic studies, particularly those employing kinetic analysis and isotopic tracers, provide invaluable quantitative and qualitative data on reaction pathways. These methods allow for the determination of reaction rates, the characterization of transition states, and the definitive tracing of atoms throughout a chemical transformation.
At present, there is a notable absence of publicly available, peer-reviewed research data detailing the specific reaction rate determination and activation energy profiling for reactions involving this compound. While general principles of chemical kinetics suggest that the steric hindrance in this molecule would lead to slower reaction rates and potentially higher activation energies for addition reactions compared to less substituted alkenes, specific experimental values are not documented in accessible scientific literature.
The determination of these parameters would typically involve monitoring the concentration of reactants or products over time under controlled temperature conditions. The data obtained would allow for the calculation of the rate constant (k) and subsequent use of the Arrhenius equation to determine the activation energy (Ea) and the pre-exponential factor (A).
Hypothetical Data Table for Future Research:
| Reaction Type | Reagent | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Epoxidation | m-CPBA | 298 | Data not available | Data not available |
| Hydrogenation | H₂, Pd/C | 323 | Data not available | Data not available |
| Bromination | Br₂ | 273 | Data not available | Data not available |
This table illustrates the type of data that would be necessary for a thorough kinetic analysis. The values are currently unavailable in the literature.
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by unambiguously tracking the fate of specific atoms. By replacing one or more atoms in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), chemists can follow the labeled atoms' positions in the products, providing direct evidence for proposed mechanistic pathways.
There are currently no published studies that have employed isotopic labeling to investigate the reaction mechanisms of this compound. Such studies would be instrumental in, for example, distinguishing between different possible carbocation rearrangement pathways in electrophilic additions or clarifying the stereochemistry of addition reactions.
Hypothetical Isotopic Labeling Study:
A potential tracer study could involve the synthesis of this compound labeled with deuterium (B1214612) at the vinylic positions (C4 and C5). The reaction of this labeled compound with an electrophile, followed by analysis of the product distribution and the location of the deuterium labels using techniques like NMR spectroscopy or mass spectrometry, could provide definitive evidence for or against a specific mechanistic hypothesis.
Theoretical and Computational Studies on the Reactivity and Electronic Structure of 2,3,6,7 Tetramethyloct 4 Ene
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the distribution of electrons and the nature of chemical bonds within a molecule. For 2,3,6,7-tetramethyloct-4-ene, these studies focus on the electron-rich carbon-carbon double bond and the influence of its bulky alkyl substituents.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, positing that many reaction characteristics can be understood by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to predicting how a reaction will proceed. taylorandfrancis.comyoutube.com
For an alkene like this compound, the HOMO is the pi (π) bonding orbital of the C=C double bond, which makes this region the center of its nucleophilicity. The LUMO is the corresponding pi-antibonding (π*) orbital. The energy of the HOMO is a critical indicator of the molecule's electron-donating ability; a higher HOMO energy generally correlates with greater reactivity towards electrophiles. researchgate.net
The structure of this compound, with four electron-donating alkyl groups attached to the carbons adjacent to the double bond, significantly influences its electronic properties. These groups, through an inductive effect and hyperconjugation, increase the electron density of the π system. This leads to a destabilization and raising of the HOMO energy level, making the molecule a potent nucleophile. Computational models can precisely calculate these energy levels, allowing for a quantitative prediction of its reactivity compared to other alkenes.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Description | Predicted Energy Level | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital (π-orbital of the C=C bond) | Relatively High | Strong nucleophile; reactive towards electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital (π*-orbital of the C=C bond) | Relatively Low | Acts as an electron acceptor in reactions with strong nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Relatively Small | Indicates high polarizability and chemical reactivity. |
This table is based on theoretical principles of FMO theory as applied to the structure of this compound.
Quantum chemical calculations can generate detailed maps of electron density and electrostatic potential, revealing the charge distribution across the molecule. In this compound, the electron-donating nature of the eight methyl groups leads to a significant accumulation of negative charge at the central C4=C5 double bond. This makes the olefinic carbons the most probable sites for electrophilic attack.
Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites. These indices would predict that the C4 and C5 atoms have the highest susceptibility to electrophilic attack.
Table 2: Predicted Relative Charge Distribution and Reactivity in this compound
| Molecular Site | Atom(s) | Predicted Relative Charge | Predicted Reactivity |
| Olefinic Carbons | C4, C5 | High Electron Density (δ-) | Primary site for electrophilic attack. |
| Allylic Carbons | C3, C6 | Slightly Electron Deficient (δ+) | Less reactive towards electrophiles than C4/C5. |
| Methyl Groups | Hydrogens and Carbons | Generally Neutral | Primarily influences reactivity via electronic donation and steric hindrance. |
This table represents predicted values based on the known electronic effects of alkyl groups on a double bond.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the mapping of energy changes as reactants transform into products.
A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.com By performing a "relaxed" PES scan, chemists can model the energetic profile of a chemical reaction. q-chem.comuni-rostock.de This involves systematically changing a specific geometric parameter, such as a bond length or angle (the reaction coordinate), while optimizing the rest of the molecular geometry at each step. visualizeorgchem.comuleth.ca
For a reaction involving this compound, such as electrophilic addition of an acid, a PES scan could be used to model the approach of the electrophile to the double bond. The scan would reveal the pathway leading to the formation of a carbocation intermediate and identify the structure and energy of the transition state (the highest point on the reaction path). visualizeorgchem.com This information is crucial for understanding the reaction's feasibility and rate.
Table 3: Hypothetical Parameters for a PES Scan of HBr Addition to this compound
| Parameter | Description | Example Value/Range | Purpose |
| Reaction Coordinate | Distance between H of HBr and C4 of the alkene. | Scan from 3.0 Å to 1.1 Å | To model the C-H bond formation. |
| Computational Method | Level of theory and basis set (e.g., DFT with B3LYP). | B3LYP/6-31G(d) | To calculate the energy at each point accurately. |
| Output Data | Energy, geometry, and gradients for each point. | A plot of Energy vs. Reaction Coordinate | To identify the transition state and activation energy. |
This table outlines a theoretical computational experiment to model a key reaction mechanism.
Many chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control. numberanalytics.comdalalinstitute.com
Kinetic control occurs at lower temperatures when the reaction is irreversible. The major product is the one that is formed fastest, meaning it has the lowest activation energy. youtube.commasterorganicchemistry.com
Thermodynamic control occurs at higher temperatures when the reaction is reversible. The major product is the most stable one, regardless of how fast it is formed. masterorganicchemistry.comlibretexts.org
Computational chemistry is exceptionally well-suited to predict whether a reaction will be under kinetic or thermodynamic control. By calculating the energies of the transition states leading to different products, one can determine the kinetic product. By calculating the relative energies of the final products, one can identify the thermodynamic product. masterorganicchemistry.com
For a symmetrical molecule like this compound, addition reactions might not produce constitutional isomers, but stereoisomers could be possible. Computational models could predict, for instance, whether syn- or anti-addition is favored by comparing the activation energies of the respective transition states.
Analysis of Steric and Electronic Effects on Reactivity and Stereoselectivity
The reactivity of this compound is governed by a balance between two opposing factors: electronic effects and steric effects. acs.orgresearchgate.net
Electronic Effects : The eight electron-donating methyl groups significantly enhance the nucleophilicity of the central double bond, making it electronically very reactive towards electrophiles. acs.org
Steric Effects : The same alkyl groups are very bulky. The four methyl groups and two isopropyl groups create significant steric hindrance around the double bond. This bulk can physically block the approach of reagents, potentially slowing down a reaction that would otherwise be very fast based on electronics alone. researchgate.net
Table 4: Interplay of Steric and Electronic Effects in this compound
| Effect | Origin | Impact on Reactivity | Influence on Selectivity |
| Electronic | Inductive donation and hyperconjugation from 8 methyl groups. | Increases nucleophilicity of the C=C bond, promoting reaction with electrophiles. | Favors reactions at the electron-rich C4=C5 double bond. |
| Steric | Bulk of the four methyl and two isopropyl groups shielding the π-system. | Decreases reaction rates by hindering the approach of reagents. | Directs incoming reagents to the least hindered trajectory, controlling stereoselectivity. |
Solvent Effects and Environmental Influences on Reaction Mechanisms
For analogous reactions with other alkenes, computational studies have demonstrated that solvent polarity can impact reaction rates and selectivities. researchgate.net For instance, in cycloaddition reactions, a change in solvent can alter activation energies. researchgate.net Generally, polar solvents tend to stabilize polar transition states and intermediates more effectively than non-polar solvents, which can lead to significant rate accelerations. Conversely, for reactions proceeding through non-polar transition states, the effect of solvent polarity is typically minimal.
In the context of a highly substituted and sterically encumbered alkene like this compound, solvent molecules can also exert steric effects by coordinating with reactants or catalytic species, thereby influencing the accessibility of the double bond. Environmental factors, such as temperature and pressure, would also be expected to affect reaction kinetics in accordance with fundamental thermodynamic and kinetic principles. However, without specific computational models for this compound, any discussion remains speculative.
A summary of expected solvent effects on hypothetical reactions of this compound based on general principles is presented below.
| Reaction Type (Hypothetical) | Expected Influence of Polar Solvents | Rationale |
| Electrophilic Addition (with polar intermediates) | Rate acceleration | Stabilization of carbocationic intermediates. |
| Pericyclic Reactions (e.g., Diels-Alder) | Minor effect | Transition state is largely non-polar. |
| Radical Reactions | Minor to moderate effect | Depending on the polarity of the radical species and transition state. |
Application of Machine Learning and AI in Predicting Structure-Reactivity Relationships
Future work in this area could involve the generation of a specific dataset for the reactions of this compound and similar alkenes to train a dedicated ML model. Such a model could accelerate the discovery of new reactions and optimize reaction conditions for this class of compounds.
Applications and Advanced Material Science Contexts of 2,3,6,7 Tetramethyloct 4 Ene Research
Role as a Building Block in Complex Organic Synthesis
The utility of 2,3,6,7-tetramethyloct-4-ene as a foundational element in the construction of intricate molecular architectures has not been documented in available scientific literature.
There is no available research to suggest that this compound has been employed as a starting material for the synthesis of chirally enriched molecules or analogues of natural products. The symmetrical nature of the molecule would necessitate an asymmetric transformation to introduce chirality, a synthetic challenge that has not been reported for this specific substrate.
The synthesis of highly substituted cyclic or acyclic frameworks originating from this compound is not described in the current body of scientific work. While methods for the cyclization of alkenes are known, their application to this particular branched olefin has not been documented.
Potential in Designing Advanced Polymeric Materials and Architectures
The potential incorporation of this compound into polymeric structures remains a theoretical possibility rather than a demonstrated application.
No studies have been found that report the use of this compound as a monomer or comonomer in the controlled synthesis of highly branched polyolefins or other specialty polymers. The steric hindrance around the double bond would likely pose significant challenges for conventional polymerization catalysts.
The functionalization of this compound to introduce specific properties for material science applications is an area without reported research. The reactivity of its internal, sterically hindered double bond towards functionalization reactions has not been explored.
Fundamental Model Compound for Stereochemical and Mechanistic Studies in Organic Chemistry
While the stereochemistry of alkenes is a fundamental concept in organic chemistry, there are no specific studies that have utilized this compound as a model compound for in-depth stereochemical or mechanistic investigations. Its highly substituted nature could make it an interesting, albeit unexploited, subject for such studies.
Future Research Directions and Emerging Paradigms for 2,3,6,7 Tetramethyloct 4 Ene
Exploration of Unconventional and Bio-Inspired Synthetic Pathways
Traditional synthesis of tetrasubstituted alkenes can be challenging. Future research should focus on developing unconventional and more sustainable methods for the synthesis of 2,3,6,7-Tetramethyloct-4-ene.
Bio-Inspired Catalysis: Nature utilizes enzymes for highly selective reactions under mild conditions. A promising research avenue is the application of bio-inspired catalysis for the synthesis or modification of this compound. For instance, flavin-mediated activation, inspired by biological processes, has been used for the (Z)-selective isomerization of activated olefins. nih.gov Adapting such systems could provide a green alternative to traditional chemical methods for controlling the stereochemistry of the double bond in this and related compounds. Research into enzyme-catalyzed E→Z isomerization could offer a highly selective, environmentally benign route to specific isomers that are thermodynamically disfavored. acs.org
Unconventional Methods: Light-driven reactions are another frontier. Recently, methods combining photocatalytic radical addition and Norrish type II reactions have enabled the conversion of abundant feedstocks like carboxylic acids and alcohols directly into valuable alkenes. sciencedaily.com Applying such a strategy to precursors of this compound could represent a more atom-economical and streamlined synthetic route. Other powerful methods for creating complex alkenes, such as the Julia and Peterson olefinations, are known for their high stereoselectivity and could be explored for the synthesis of this specific target. numberanalytics.com
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The production of fine chemicals is increasingly benefiting from the adoption of continuous flow chemistry, which offers enhanced safety, efficiency, and scalability compared to traditional batch processing. nih.gov
Flow Synthesis: For a compound like this compound, which could be synthesized via the dehydration of the corresponding alcohol (2,3,6,7-tetramethyloctan-4-ol), flow chemistry presents significant advantages. Studies have shown that flow processes can dramatically improve the yield and purity of alkenes from alcohol dehydration compared to batch conditions. rsc.orgrsc.org A packed-bed flow reactor could facilitate the continuous production, minimizing side reactions and simplifying purification. Similarly, if a Grignard-based synthesis is envisioned, in-situ production of the Grignard reagent in a flow system would mitigate the risks associated with its exothermicity and sensitivity, allowing for a safer and more controlled process. nih.govvapourtec.com
Automated Platforms: Integrating a flow synthesis setup with automated platforms for reaction optimization could rapidly identify the ideal conditions (temperature, pressure, flow rate, catalyst loading) for the production of this compound. This would accelerate the development of a scalable and robust manufacturing process.
| Parameter | Batch Reaction (Alcohol Dehydration) | Flow Chemistry (Alcohol Dehydration) | Potential Advantage for this compound Synthesis |
| Yield | Often limited by side reactions and equilibrium | Dramatically improved yields (up to 98% purity reported for similar systems) rsc.orgrsc.org | Higher purity and less waste |
| Safety | Risk of thermal runaway with exothermic reactions | Enhanced heat transfer provides precise temperature control nih.gov | Safer handling of potentially energetic reaction steps |
| Scalability | Challenging to scale up consistently | Straightforward scaling by "numbering up" or "sizing up" reactors nih.gov | Seamless transition from lab-scale discovery to industrial production |
| Control | Difficult to maintain optimal conditions throughout the batch | Precise control over residence time, temperature, and mixing nih.gov | Fine-tuning of reaction for maximum selectivity and conversion |
Advanced In Situ Spectroscopic Monitoring for Real-Time Mechanistic Insights
A deep understanding of a reaction mechanism is crucial for its optimization. Advanced in situ spectroscopic techniques allow chemists to observe reactive intermediates and follow reaction progress in real-time without disturbing the system.
Probing Reaction Mechanisms: Should the synthesis of this compound involve a Grignard reagent, in situ Raman spectroscopy could be invaluable. This technique has been successfully used to monitor the transmetalation of Grignard reagents with manganese(II) chloride, providing clear insights into the reaction mechanism and endpoint. acs.orgacs.org Similarly, in situ FTIR spectroscopy can track the concentration of reactants and the formation of the Grignard reagent itself, which is particularly useful for managing the initiation and progression of these often sluggish-to-start reactions. mt.com For isomerization or other transformations, time-resolved Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could monitor changes in surface functionalities if a heterogeneous catalyst is employed. acs.org
| Spectroscopic Technique | Information Gained | Relevance to this compound Research |
| In Situ Raman Spectroscopy | Vibrational modes of inorganic and organometallic species. acs.org | Monitoring the formation and consumption of a Grignard reagent precursor in real-time. acs.org |
| In Situ FTIR Spectroscopy | Concentration of organic functional groups. mt.com | Tracking reactant consumption and product formation to understand kinetics. |
| In Situ NMR Spectroscopy | Structural information on dissolved species. | Characterizing intermediates in solution, such as during a metalation or isomerization process. researchgate.net |
Development of Novel Catalytic Systems for Highly Selective Transformations
The synthesis of a tetrasubstituted alkene like this compound with high stereoselectivity is a significant challenge. Future research should focus on developing novel catalysts to control the geometry of the double bond.
Stereoselective Catalysis: Recent advances have seen the development of nickel-catalyzed cascade reactions for the synthesis of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org Palladium-catalyzed methods have also been developed for the construction of highly functionalized tri- and tetrasubstituted alkenes. nih.govacs.org Exploring analogous catalytic systems, perhaps using ruthenium, rhodium, or nickel complexes, could provide a direct and selective route to either the (E)- or (Z)-isomer of this compound. nih.govacs.org The choice of ligands on the metal center would be critical in controlling the regioselectivity and stereoselectivity of the transformation.
Synergistic Computational-Experimental Approaches for Accelerated Discovery and Optimization
The interplay between computational chemistry and experimental work can dramatically accelerate the discovery and optimization of new reactions.
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways for the synthesis and transformation of this compound. acs.orgsmu.edu For example, computational studies on the ozonolysis of alkenes have successfully predicted product yields and elucidated the role of different conformers of the Criegee intermediate. acs.org A similar approach could predict the outcomes of various reactions involving this compound, guiding experimental efforts toward the most promising avenues. This synergy allows for a more rational design of catalysts and reaction conditions, saving time and resources.
Investigation of Novel Chemical Transformations under Extreme Conditions (e.g., high pressure, photochemistry)
Exploring the reactivity of this compound under non-standard conditions could reveal novel and useful chemical transformations.
High-Pressure Chemistry: High-pressure reactions can favor reaction pathways that lead to a smaller volume, potentially shifting equilibria to form sterically congested products that are not favored at atmospheric pressure. chempedia.info Investigating the behavior of this compound under high pressure could lead to the discovery of unique cycloaddition or isomerization products.
Photochemistry: The photochemistry of alkenes is a rich field. Direct or sensitized irradiation can induce cis-trans isomerization, rearrangements via carbene intermediates, or cycloadditions. columbia.edunumberanalytics.com For a tetrasubstituted alkene, irradiation in non-nucleophilic media could favor rearrangement through a carbene intermediate. dtic.mil The specific photophysical properties, such as the energies of the π,π* and Rydberg states, would dictate the observed reactivity. columbia.edu
Potential in Supramolecular Chemistry and Nanoscale Assembly
The non-covalent interactions of molecules are the foundation of supramolecular chemistry and materials science. wikipedia.org The bulky, hydrophobic nature of this compound makes it an interesting building block for self-assembly.
Self-Assembly: Amphiphilic molecules containing overcrowded alkene cores have been shown to self-assemble into distinct structures like nanotubes and vesicles in water, with the final morphology being controllable by external signals. nih.govacs.org By functionalizing this compound with hydrophilic groups, novel amphiphiles could be created. The specific geometry of the tetramethyl-substituted backbone could influence the packing and lead to the formation of new supramolecular architectures. The double bond itself offers a site for further chemical modification within an assembled structure. rsc.org Studies on how alkene derivatives self-assemble on surfaces have shown that the geometry of the double bond (E vs. Z) can significantly influence the resulting monolayer structure. researchgate.net
Q & A
Basic Question: What experimental methodologies are recommended for synthesizing 2,3,6,7-Tetramethyloct-4-ene with high regioselectivity?
Answer:
Synthesis of branched alkenes like this compound typically employs Wittig reactions or olefin metathesis . For regioselective synthesis:
- Use a Grignard reagent with a pre-functionalized alkene precursor to control branching.
- Employ stereoselective catalysts (e.g., Schrock or Grubbs catalysts) to minimize isomerization during metathesis.
- Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to identify byproducts (e.g., regioisomers like 3,4,6,7-Tetramethyloct-4-ene).
- Purify using fractional distillation or preparative HPLC to isolate the target compound.
Basic Question: How can researchers characterize the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify methyl groups (δ 0.8–1.2 ppm) and the double bond (δ 5.0–5.5 ppm). Splitting patterns distinguish vicinal vs. geminal methyl groups.
- ¹³C NMR: Confirm the double bond position (C4, ~115–125 ppm) and branching (quaternary carbons at ~25–35 ppm).
- Infrared Spectroscopy (IR): Detect C=C stretching (~1640–1680 cm⁻¹) and methyl C-H bending (~1375 cm⁻¹).
- Mass Spectrometry (MS): Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of methyl groups).
Advanced Question: How does the compound’s double bond isomerize under varying environmental conditions, and how can this be modeled experimentally?
Answer:
- Experimental Design:
- Expose the compound to UV light , heat (40–100°C), or acidic/basic catalysts to induce isomerization.
- Track isomer ratios using GC-MS or HPLC-UV .
- Computational Modeling:
- Perform density functional theory (DFT) calculations to compare activation energies for cis/trans isomerization.
- Validate with kinetic isotope effects to probe transition states.
Advanced Question: What advanced techniques can quantify the adsorption of this compound on indoor surfaces, as relevant to environmental interfaces?
Answer:
- Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS ) to map adsorption on materials like drywall or glass .
- Conduct controlled chamber experiments with variable humidity and oxidant levels (e.g., ozone) to simulate indoor environments.
- Quantify desorption rates via thermogravimetric analysis (TGA) coupled with mass spectrometry .
Advanced Question: How can contradictory data on the compound’s oxidative stability in different studies be resolved?
Answer:
- Root-Cause Analysis:
- Compare experimental conditions : Oxygen concentration, light exposure, and catalyst residues (e.g., trace metals).
- Assess purity via elemental analysis or X-ray crystallography to rule out impurities accelerating degradation.
- Replicate studies using standardized protocols (e.g., ASTM E537 for thermal stability testing).
Advanced Question: What methodologies are suitable for studying the compound’s reactivity with atmospheric oxidants like ozone or hydroxyl radicals?
Answer:
- Flow Reactor Experiments:
- Mix the compound with ozone (O₃) or OH radicals in a smog chamber , monitoring products via LC-MS or proton-transfer-reaction mass spectrometry (PTR-MS) .
- Quantify reaction kinetics using laser-induced fluorescence (LIF) for radical tracking.
- Computational Chemistry:
- Model reaction pathways using M06-2X/cc-pVTZ level calculations to predict intermediates (e.g., ozonides).
Advanced Question: How can computational modeling predict the compound’s thermodynamic properties (e.g., enthalpy of formation) for use in combustion studies?
Answer:
- DFT or ab Initio Methods:
- Calculate bond dissociation energies and enthalpy of formation using Gaussian or ORCA software.
- Validate against bomb calorimetry data.
- Group Contribution Methods:
- Apply the Benson additivity rules to estimate thermodynamic properties based on molecular structure.
Advanced Question: What experimental challenges arise in measuring the compound’s phase behavior (e.g., vapor-liquid equilibrium) under high-pressure conditions?
Answer:
- High-Pressure Calorimetry: Use a piston-cylinder apparatus to measure phase transitions at pressures up to 100 MPa.
- Challenges:
- Avoid decomposition by maintaining inert atmospheres (N₂ or Ar).
- Calibrate sensors for precise temperature/pressure control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
